3-fluoro-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide 3-fluoro-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1322790-85-1
VCID: VC4381720
InChI: InChI=1S/C20H19FN4O2S/c21-14-4-1-3-13(11-14)19(26)22-15-6-8-25(9-7-15)20(27)17-12-16(23-24-17)18-5-2-10-28-18/h1-5,10-12,15H,6-9H2,(H,22,26)(H,23,24)
SMILES: C1CN(CCC1NC(=O)C2=CC(=CC=C2)F)C(=O)C3=NNC(=C3)C4=CC=CS4
Molecular Formula: C20H19FN4O2S
Molecular Weight: 398.46

3-fluoro-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide

CAS No.: 1322790-85-1

Cat. No.: VC4381720

Molecular Formula: C20H19FN4O2S

Molecular Weight: 398.46

* For research use only. Not for human or veterinary use.

3-fluoro-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide - 1322790-85-1

Specification

CAS No. 1322790-85-1
Molecular Formula C20H19FN4O2S
Molecular Weight 398.46
IUPAC Name 3-fluoro-N-[1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidin-4-yl]benzamide
Standard InChI InChI=1S/C20H19FN4O2S/c21-14-4-1-3-13(11-14)19(26)22-15-6-8-25(9-7-15)20(27)17-12-16(23-24-17)18-5-2-10-28-18/h1-5,10-12,15H,6-9H2,(H,22,26)(H,23,24)
Standard InChI Key ZOMHCTIMIUAPJQ-UHFFFAOYSA-N
SMILES C1CN(CCC1NC(=O)C2=CC(=CC=C2)F)C(=O)C3=NNC(=C3)C4=CC=CS4

Introduction

The compound 3-fluoro-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a complex organic molecule that incorporates several pharmacologically active moieties, including a thiophene ring, a pyrazole ring, and a benzamide group. This compound is of interest due to its potential biological activities, which can be attributed to the presence of these functional groups.

Synthesis

The synthesis of such a compound typically involves multiple steps, including the formation of the pyrazole ring, the attachment of the thiophene group, and the coupling with the benzamide moiety. A common approach might involve:

  • Pyrazole Formation: Synthesis of the pyrazole ring using appropriate precursors.

  • Thiophene Attachment: Introduction of the thiophene group to the pyrazole ring.

  • Coupling with Benzamide: Linking the pyrazole-thiophene moiety to the benzamide group via a piperidine linker.

Spectroscopic Analysis

Spectroscopic methods such as IR, NMR, and MS are typically used to characterize organic compounds. For similar compounds, IR spectra might show peaks corresponding to carbonyl groups (around 1700 cm^-1), aromatic rings, and other functional groups. NMR spectra would provide detailed information about the molecular structure, including the positions of fluorine and other substituents.

Spectroscopic MethodExpected Peaks/Signals
IRCarbonyl (1700 cm^-1), aromatic rings
1H NMRSignals for aromatic protons, piperidine protons
13C NMRCarbonyl carbon, aromatic carbons, fluorinated carbon
MSMolecular ion peak corresponding to the molecular weight

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator